2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethane-1-sulfonic acid
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Overview
Description
2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethane-1-sulfonic acid is a complex chemical compound characterized by the presence of multiple functional groups, including thiazolidine, sulfonic acid, and dimethoxyphenyl structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethane-1-sulfonic acid typically involves the formation of thiazolidinone derivatives through a series of condensation reactions.
Condensation Reaction: : The initial step usually involves the condensation of a 3,4-dimethoxybenzaldehyde with a suitable thiazolidine-4-one derivative under acidic or basic conditions.
Sulfonation: : The sulfonic acid group is introduced by reacting the intermediate product with a sulfonating agent such as chlorosulfonic acid or sulfur trioxide in a controlled environment.
Purification: : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up these reactions using batch or continuous flow reactors. The conditions are meticulously controlled to ensure safety, efficiency, and cost-effectiveness. Emphasis is placed on optimizing reaction conditions like temperature, pH, and solvent choice to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically using agents like hydrogen peroxide or potassium permanganate, to form sulfoxides or sulfones.
Reduction: : Reduction reactions might involve the use of reducing agents such as sodium borohydride, targeting the carbonyl group to yield alcohol derivatives.
Substitution: : The sulfonic acid group can participate in electrophilic aromatic substitution reactions, especially under acidic conditions, to introduce various substituents into the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate
Reducing Agents: : Sodium borohydride, lithium aluminum hydride
Substitution Reagents: : Halides, alkylating agents
Major Products Formed
Oxidation Products: : Sulfoxides, sulfones
Reduction Products: : Alcohol derivatives
Substitution Products: : Various substituted aromatics
Scientific Research Applications
2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethane-1-sulfonic acid has broad applications in scientific research:
Chemistry: : Used as a precursor in the synthesis of complex organic molecules.
Biology: : Investigated for its potential in enzyme inhibition and biochemical assays.
Medicine: : Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: : Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The compound's mechanism of action is often related to its ability to interact with biological molecules through its multiple functional groups.
Molecular Targets: : It can target enzymes and receptors, modulating their activity.
Pathways Involved: : Its interactions can influence cellular signaling pathways, potentially leading to therapeutic effects such as reduced inflammation or inhibited microbial growth.
Comparison with Similar Compounds
Comparing 2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethane-1-sulfonic acid with similar compounds highlights its uniqueness:
Similar Compounds
Thiazolidinones: Share the thiazolidine ring but differ in side chains and functional groups.
Sulfonic Acids: Compounds like p-toluenesulfonic acid, differing mainly in the aromatic substitutions.
Oxo-thiazolidines: Differ in the substitution at the thiazolidine ring.
Uniqueness: : The combination of the 3,4-dimethoxyphenyl group and the sulfonic acid with the thiazolidine ring confers unique reactivity and potential biological activity, distinguishing it from other thiazolidinones and sulfonic acids.
This makes it a compound of significant interest in various domains of scientific research.
Properties
IUPAC Name |
2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO6S3/c1-20-10-4-3-9(7-11(10)21-2)8-12-13(16)15(14(22)23-12)5-6-24(17,18)19/h3-4,7-8H,5-6H2,1-2H3,(H,17,18,19)/b12-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOHTPVLBINVCP-WQLSENKSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCS(=O)(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCS(=O)(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO6S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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